molecular formula C5H9N5O B13107308 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine

5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B13107308
M. Wt: 155.16 g/mol
InChI Key: CGDNPKBTKZTJLE-FPYGCLRLSA-N
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Description

5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydrazone group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method involves the reaction of 2-(2-bromoacetyl)hydrazinecarbothioamide with hydrazine hydrate under reflux conditions. The reaction mixture is then treated with an appropriate oxidizing agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other heterocyclic compounds.

Scientific Research Applications

5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole
  • 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one

Uniqueness

5-(2-Hydrazonopropyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the hydrazone group and the oxadiazole ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its value in scientific research and industrial applications.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

5-[(2E)-2-hydrazinylidenepropyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C5H9N5O/c1-3(8-7)2-4-9-10-5(6)11-4/h2,7H2,1H3,(H2,6,10)/b8-3+

InChI Key

CGDNPKBTKZTJLE-FPYGCLRLSA-N

Isomeric SMILES

C/C(=N\N)/CC1=NN=C(O1)N

Canonical SMILES

CC(=NN)CC1=NN=C(O1)N

Origin of Product

United States

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